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Compound of Interest

Compound Name: Rutin hydrate

Cat. No.: B10799789

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers new to the
field of flavonoid research, with a specific focus on rutin hydrate. Rutin, a glycoside of the
flavonoid quercetin, is a naturally occurring compound found in a variety of plants, including
buckwheat, citrus fruits, and asparagus.[1] It is recognized for its wide range of biological
activities, including antioxidant, anti-inflammatory, neuroprotective, and antidiabetic properties.
[1][2] This guide provides a detailed overview of its core properties, experimental protocols for
its evaluation, and an exploration of the key signaling pathways it modulates.

Core Properties and Data Presentation

A thorough understanding of the physicochemical properties of rutin hydrate is fundamental
for its application in research. The following tables summarize key quantitative data related to
its identity, solubility, and biological activities.

Table 1: Physicochemical Properties of Rutin Hydrate
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Property Value Reference
Rutoside hydrate, Quercetin-3-

Synonyms o ] [3]
O-rutinoside hydrate, Sophorin

Molecular Formula C27H30016 * XH20 [3]

Molecular Weight 610.52 g/mol (anhydrous)
Light yellow to yellow-green

Appearance .
crystalline powder

Melting Point 195 °C (decomposes)

UV/Vis. Amax 257, 359 nm
Room temperature, protect

Storage )
from light

Stability > 4 years at room temperature

Table 2: Solubility of Rutin Hydrate
Solvent Solubility Reference

Water (cold)

Sparingly soluble (1g in
8000ml)

Water (boiling)

Soluble (1g in 200ml)

Methanol Soluble (1g in 7ml)
Ethanol Soluble

Dimethyl Sulfoxide (DMSO) ~25 mg/mL
Dimethylformamide (DMF) ~30 mg/mL
Chloroform, Ether, Benzene Insoluble

Table 3: Antioxidant Activity of Rutin Hydrate
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Reference

Assay ICs0 Value (pg/mL)
DPPH Radical Scavenging 9.65 + 0.06
ABTS Radical Scavenging 4.68+1.24
ABTS Radical Scavenging 454 +£0.02

Table 4: Anti-inflammatory Activity of Rutin Hydrate

Rutin Hydrate

% Inhibition /

Model System Biomarker Concentration/ Reference
Effect
Dose
Lipopolysacchari
de (LPS)- Dose-dependent
_ 25, 50, 100 .
stimulated TNF-a, IL-6 decrease in
iy mgl/kg .
mouse mastitis cytokine levels
model
) ) Significant
Adjuvant-induced )
N TNF-q, IL-13 15 mg/kg lowering of
arthritic rats .
cytokine levels
Advanced
glycation end .
Decrease in
products (AGEs)-  IL-6, TNF-q, ]
) Dose-dependent  inflammatory
stimulated PGE:2 _
mediators
human
chondrocytes
) Reduction in
Socially defeated - ) ]
TNF-q, IL-6 Not specified brain cytokine

mice

concentrations

Key Signaling Pathways Modulated by Rutin

Hydrate
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Rutin hydrate exerts its biological effects through the modulation of several critical signaling
pathways. Understanding these pathways is crucial for elucidating its mechanism of action and
identifying potential therapeutic targets.

The Nrf2/ARE Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central
role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the
cytoplasm by Kelch-like ECH-associated protein 1 (Keapl), which facilitates its degradation.
Upon exposure to oxidative stress or in the presence of Nrf2 activators like rutin, Nrf2
dissociates from Keapl and translocates to the nucleus. In the nucleus, it binds to the
Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes,
leading to their transcription. Rutin has been shown to activate the Nrf2 pathway, leading to the
upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1).
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Rutin hydrate activates the Nrf2 antioxidant pathway.

The NF-kB Inflammatory Pathway

The Nuclear Factor-kappa B (NF-kB) is a key transcription factor that regulates the expression
of numerous genes involved in inflammation, immunity, and cell survival. In an inactive state,
NF-kB is sequestered in the cytoplasm by an inhibitory protein called IkBa. Pro-inflammatory
stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-a, trigger a signaling cascade
that leads to the phosphorylation and subsequent degradation of IkBa. This allows NF-kB to
translocate to the nucleus, where it binds to specific DNA sequences and initiates the
transcription of pro-inflammatory genes, including TNF-a, IL-6, and COX-2. Rutin has been
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demonstrated to inhibit the activation of the NF-kB pathway, thereby reducing the production of

these inflammatory mediators.

P Genes
(e.g. TNF-q, IL-6)

Inflammatory Stimuli
(9., LPS, TNF-a)

Click to download full resolution via product page
Rutin hydrate inhibits the NF-kB inflammatory pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess

the antioxidant and anti-inflammatory properties of rutin hydrate.

Antioxidant Activity Assays

A common workflow for assessing antioxidant activity involves preparing the sample and
reagents, performing the assay, and then calculating the scavenging activity and ICso value.
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Prepare Rutin Hydrate Stock Solution
(e.g., in DMSO or Methanol)

l

Perform Serial Dilutions
to obtain a range of concentrations

l

Mix Rutin Hydrate dilutions with
DPPH or ABTS solution in a 96-well plate

Prepare DPPH or ABTS Working Solution

Incubate in the dark
at room temperature (e.g., 30 min)

l

Measure Absorbance
(517 nm for DPPH, 734 nm for ABTS)

Calculate % Radical Scavenging Activity
and determine ICso value

Click to download full resolution via product page

General workflow for antioxidant capacity assays.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
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This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the
stable DPPH radical.

o Materials:

[e]

[¢]

[¢]

[e]

o

DPPH (2,2-diphenyl-1-picrylhydrazyl)

Methanol (or Ethanol)

Rutin hydrate

96-well microplate

Microplate reader

e Protocol:

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
Prepare a stock solution of rutin hydrate in a suitable solvent (e.g., DMSO or methanol).

Perform serial dilutions of the rutin hydrate stock solution to obtain a range of
concentrations.

In a 96-well plate, add a specific volume of each rutin hydrate dilution to individual wells.
Add the DPPH working solution to each well.

Include a control well containing only the solvent and DPPH solution.

Incubate the plate in the dark at room temperature for 30 minutes.

Measure the absorbance at 517 nm using a microplate reader.

Calculate the percentage of radical scavenging activity using the following formula: %
Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x
100
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o Plot the percentage of scavenging activity against the corresponding rutin hydrate
concentrations to determine the 1Cso value (the concentration required to scavenge 50% of
the DPPH radicals).

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging
Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical
cation (ABTSe*).

e Materials:
o ABTS diammonium salt
o Potassium persulfate
o Methanol (or Ethanol)
o Rutin hydrate
o 96-well microplate
o Microplate reader

e Protocol:

o Prepare the ABTS radical cation (ABTSe*) solution by mixing equal volumes of ABTS
stock solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM).

o Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
This allows for the complete formation of the radical cation.

o Dilute the ABTSe* solution with methanol or ethanol to an absorbance of 0.70 + 0.02 at
734 nm.

o Prepare a stock solution of rutin hydrate and perform serial dilutions as described for the
DPPH assay.
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[e]

In a 96-well plate, add a small volume of each rutin hydrate dilution to individual wells.

Add the diluted ABTSe* solution to each well.

o

[¢]

Incubate the plate at room temperature for a short period (e.g., 6 minutes).

Measure the absorbance at 734 nm.

o

[e]

Calculate the percentage of scavenging activity and the ICso value as described for the
DPPH assay.

Anti-inflammatory Activity Assays

1. Measurement of TNF-a and IL-6 Inhibition in Cell Culture

This protocol describes a general method for assessing the anti-inflammatory effects of rutin
hydrate on cultured cells, such as macrophages (e.g., RAW 264.7) or peripheral blood
mononuclear cells (PBMCs), stimulated with an inflammatory agent like LPS.

e Materials:
o Cell line (e.g., RAW 264.7 macrophages)
o Complete cell culture medium
o Rutin hydrate
o Lipopolysaccharide (LPS)
o ELISA kits for TNF-a and IL-6
o 96-well cell culture plates
» Protocol:

o Seed the cells in a 96-well plate at an appropriate density and allow them to adhere
overnight.
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Prepare a stock solution of rutin hydrate in a cell culture-compatible solvent (e.g., DMSO,
ensuring the final concentration in the well is non-toxic, typically < 0.1%).

Pre-treat the cells with various concentrations of rutin hydrate for a specific duration (e.g.,
1-2 hours).

Stimulate the cells with LPS (e.g., 1 pg/mL) to induce an inflammatory response. Include a
control group without LPS stimulation and a group with LPS stimulation but without rutin
hydrate treatment.

Incubate the cells for an appropriate time (e.g., 18-24 hours) to allow for cytokine
production.

Collect the cell culture supernatant.

Quantify the levels of TNF-a and IL-6 in the supernatant using commercially available
ELISA kits, following the manufacturer's instructions.

Determine the percentage of inhibition of cytokine production by rutin hydrate at each
concentration compared to the LPS-stimulated control.

Analysis of Signaling Pathways

1. Western Blotting for Nrf2 and NF-kB Pathway Proteins

Western blotting is a widely used technique to detect and quantify the expression levels of

specific proteins, allowing for the investigation of signaling pathway activation.

o Materials:

[e]

[¢]

o

[e]

Cell or tissue lysates
Protein assay kit (e.g., BCA)
SDS-PAGE gels

Electrophoresis and blotting apparatus

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/product/b10799789?utm_src=pdf-body
https://www.benchchem.com/product/b10799789?utm_src=pdf-body
https://www.benchchem.com/product/b10799789?utm_src=pdf-body
https://www.benchchem.com/product/b10799789?utm_src=pdf-body
https://www.benchchem.com/product/b10799789?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10799789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

PVDF or nitrocellulose membranes

[e]

o

Primary antibodies (e.g., anti-Nrf2, anti-Keapl, anti-NF-kB p65, anti-phospho-IkBa, anti-3-
actin)

o

HRP-conjugated secondary antibodies

Chemiluminescent substrate

[¢]

Protocol:

o Cell/Tissue Lysis: Treat cells or tissues as required for the experiment (e.g., with rutin
hydrate and/or an inflammatory stimulus). Lyse the cells or tissues in a suitable lysis
buffer containing protease and phosphatase inhibitors to extract total protein. For nuclear
translocation studies, perform nuclear and cytoplasmic fractionation.

o Protein Quantification: Determine the protein concentration of each lysate using a protein
assay Kkit.

o SDS-PAGE: Denature equal amounts of protein from each sample and separate them by
size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

o Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose
membrane.

o Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA
in TBST) to prevent non-specific antibody binding.

o Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to
the target protein (e.g., Nrf2, NF-kB p65) overnight at 4°C.

o Secondary Antibody Incubation: Wash the membrane and then incubate it with an HRP-
conjugated secondary antibody that recognizes the primary antibody.

o Detection: Add a chemiluminescent substrate to the membrane and visualize the protein
bands using an imaging system.
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o Analysis: Quantify the band intensities using densitometry software. Normalize the
expression of the target protein to a loading control (e.g., B-actin) to ensure equal protein
loading.

This guide provides a foundational understanding of rutin hydrate for researchers entering the
field of flavonoid research. By utilizing the provided data, protocols, and pathway diagrams,
scientists can effectively design and execute experiments to further explore the therapeutic
potential of this promising natural compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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